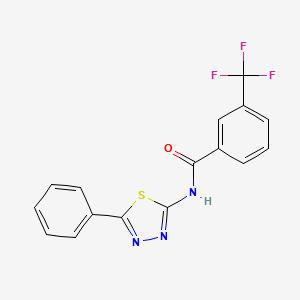

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

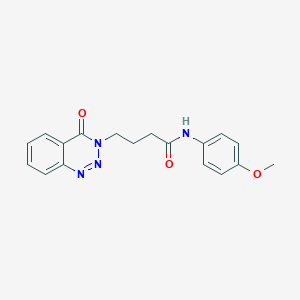

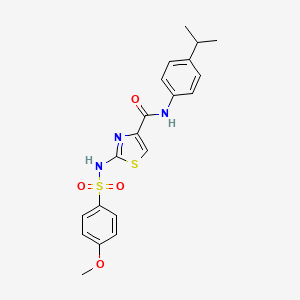

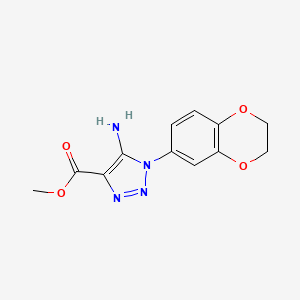

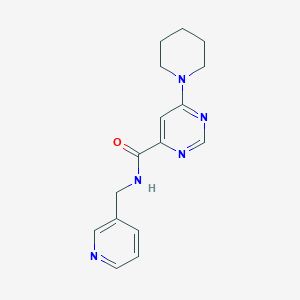

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound that belongs to a class of organic compounds known for containing a thiadiazole scaffold and a benzamide group. These structural motifs are commonly associated with a variety of biological properties, including anticancer activity. The thiadiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, which is often utilized in medicinal chemistry due to its resemblance to the peptide linkage and its ability to mimic certain biological properties.

Synthesis Analysis

The synthesis of related N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives has been reported using microwave-assisted, solvent-free methods, which provide a rapid and efficient route to these compounds. For instance, a series of novel Schiff’s bases containing the thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, which is a technique known for reducing reaction times and improving yields .

Molecular Structure Analysis

While the specific molecular structure analysis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is not provided, related compounds have been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods are essential for confirming the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the presence of the thiadiazole ring and substituents on the benzamide moiety. These compounds can participate in various chemical reactions, which are often explored to further modify the structure and enhance biological activity. For example, the synthesis of fluorescent BF2 complexes from N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives indicates the potential for these compounds to undergo complexation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives with a thiadiazole ring can vary depending on the substituents attached to the core structure. These properties are crucial for determining the compound's suitability as a drug candidate, including its solubility, stability, and ability to interact with biological targets. The photophysical properties of related compounds, such as fluorescence characteristics, have been studied, revealing features like large Stokes shifts and solid-state fluorescence . Additionally, computational studies have been performed to predict ADMET properties, indicating good oral drug-like behavior for some synthesized compounds .

Propriétés

IUPAC Name |

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3OS/c17-16(18,19)12-8-4-7-11(9-12)13(23)20-15-22-21-14(24-15)10-5-2-1-3-6-10/h1-9H,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRSWXSTSYEMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine](/img/structure/B3020339.png)

![(Z)-ethyl 2-((2-((4-methoxyphenyl)carbamoyl)-3H-benzo[f]chromen-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3020342.png)

![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3020350.png)

![ethyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3020352.png)